molecular formula C7H7ClN2O3 B1457242 4-Chloro-2-methoxy-6-nitroaniline CAS No. 859877-49-9

4-Chloro-2-methoxy-6-nitroaniline

Cat. No.: B1457242
CAS No.: 859877-49-9
M. Wt: 202.59 g/mol
InChI Key: MQNYHIKKJRBLTG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O3. It is a pale-yellow to orange solid that is used in various scientific and industrial applications. This compound is known for its unique chemical properties, which make it valuable in the fields of chemistry, biology, and materials science.

Mechanism of Action

Target of Action

4-Chloro-2-methoxy-6-nitroaniline is a type of aniline compound . Anilines are a class of organic compounds that are used as intermediates in the manufacture of dyes, pharmaceuticals, and other chemical compounds . Therefore, the primary targets of this compound are likely to be the biochemical processes involved in the synthesis of these products.

Mode of Action

It’s known that anilines generally undergo nucleophilic substitution reactions . In these reactions, an electron-rich nucleophile (the aniline) attacks an electron-poor carbon (in the case of this compound, this would be the carbon attached to the nitro group), resulting in the substitution of one group (such as a halogen) for another.

Biochemical Pathways

strain MB-P1 under aerobic conditions . The degradation of 2-Chloro-4-Nitroaniline occurs with the release of nitrite ions, chloride ions, and ammonia . The first enzyme in the degradation pathway is a flavin-dependent monooxygenase that catalyzes the removal of the nitro group and production of 4-amino-3-chlorophenol . This is then transformed to 6-chlorohydroxyquinol .

Pharmacokinetics

It’s known that the metabolism of a related compound, 2-methoxy-4-nitroaniline, occurs via the hydroxylation of the phenyl ring to form 6-hydroxy 2-methoxy-4-nitroaniline in rats and mice . This suggests that this compound may also be metabolized via hydroxylation.

Result of Action

Given its use as an intermediate in the manufacture of dyes, pharmaceuticals, and other chemical compounds , it’s likely that its primary effect is to facilitate the synthesis of these products.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the growth of 4-methoxy-2-nitroaniline single crystals, a process that could be analogous to some of the reactions involving this compound, was achieved by the slow evaporation method at 40 °C . This suggests that temperature could play a role in the efficacy and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methoxy-6-nitroaniline can be synthesized through a multi-step process involving nitration, halogenation, and amination reactions One common method involves the nitration of 2-methoxyaniline to form this compound

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and chlorination processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of the reactions. The final product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-6-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: 4-Chloro-2-methoxy-6-aminobenzene.

    Reduction: 4-Chloro-2-methoxy-6-nitrosobenzene.

    Substitution: 4-Methoxy-2-nitroaniline derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-6-nitroaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Chloro-2-methoxy-6-nitroaniline can be compared with other similar compounds such as:

    4-Chloro-2-nitroaniline: Similar structure but lacks the methoxy group, resulting in different chemical properties and reactivity.

    2-Methoxy-4-nitroaniline: Similar structure but lacks the chloro group, affecting its chemical behavior and applications.

    4-Methyl-2-nitroaniline: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and physical properties.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.

Properties

IUPAC Name

4-chloro-2-methoxy-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNYHIKKJRBLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the title compound of Example 21, Step A (26.6 mmol, 4.5 g) in MeCN (30 mL) at 60° C. was added N-chlorosuccinimide (29 mmol, 3.9 g). The solution was brought to reflux for 2 h and allowed to stand at ambient temperature for 16 h. The reaction mixture was partitioned between CH2Cl2 and saturated NaHCO3. The organic phase was washed with brine, dried with Na2SO4, and concentrated in vacuo to afford the product as a brown solid. LC-MS (ESI, Method B): 2.14 min, m/z 203.11 (M+1).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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